



Characterizing Lipid Nanoparticle Size and Polydispersity: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a critical delivery vehicle for a range of therapeutics, most notably for mRNA vaccines.[1] The physicochemical properties of LNPs, particularly their size and polydispersity, are critical quality attributes (CQAs) that significantly influence their stability, efficacy, and safety.[2][3] Precise and reliable characterization of these parameters is therefore essential throughout the research, development, and manufacturing of LNP-based drug products.[4]

This document provides detailed application notes and protocols for the key techniques used to characterize the size and polydispersity of lipid nanoparticles. These methodologies are essential for ensuring product quality, consistency, and performance.[5]

Core Concepts: Size, Distribution, and Polydispersity

The particle size of LNPs affects their biodistribution, cellular uptake, and overall therapeutic effect.[6][7] The polydispersity index (PDI) is a measure of the broadness of the particle size distribution.[8] A lower PDI value (typically < 0.3) indicates a more monodisperse and homogenous population of nanoparticles, which is generally desirable for pharmaceutical applications.[1][2]



Key Characterization Techniques

Several analytical techniques are employed to measure LNP size and polydispersity. The most common and complementary methods are Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Size Exclusion Chromatography (SEC).[9][10] The choice of technique often depends on the specific information required and the stage of development.[9]

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data obtained from DLS, NTA, and SEC for LNP characterization.

Parameter	Dynamic Light Scattering (DLS)	Nanoparticle Tracking Analysis (NTA)	Size Exclusion Chromatography (SEC) with MALS
Primary Measurement	Z-average Mean Hydrodynamic Diameter	Mode and Mean Hydrodynamic Diameter	Radius of Gyration
Polydispersity Metric	Polydispersity Index (PDI)	Size Distribution Width (e.g., SD, Span)	Peak Width/Symmetry
Typical LNP Size Range	50 - 200 nm[10]	40 - 1000 nm	60 - 140 nm[11]
Typical PDI/Distribution	< 0.3 for homogenous samples[2]	Provides high- resolution size distribution[12]	Can resolve different size populations[11]
Concentration Measurement	Relative intensity, not absolute concentration	Particle concentration (particles/mL)[13]	Can be coupled with detectors for concentration

Experimental Protocols Dynamic Light Scattering (DLS)

DLS is a widely used technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[5][12] The rate of these fluctuations is related



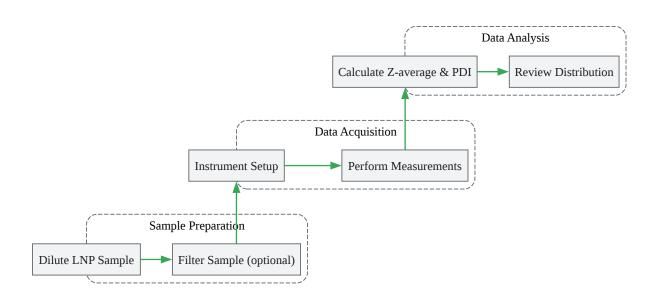
to the particle size.

Methodology

Sample Preparation:

- Dilute the LNP suspension with an appropriate buffer (e.g., 1x PBS) to a suitable concentration. The optimal concentration will depend on the instrument and sample but should be sufficient to obtain a stable signal without causing multiple scattering events. A 50-fold dilution is a common starting point.[14]
- Ensure the sample is well-mixed and free of air bubbles.
- Filter the sample through a low-binding syringe filter (e.g., 0.22 μm) if large aggregates are suspected.
- Instrument Setup:
 - Set the instrument to the correct temperature, typically 25°C.[14]
 - Input the viscosity and refractive index of the dispersant (buffer).
 - Select an appropriate measurement angle (e.g., 173° for backscatter).
- Data Acquisition:
 - Equilibrate the sample in the instrument for 1-2 minutes to ensure temperature stability.
 - Perform multiple measurements (e.g., 3-5 runs) of 10-20 seconds each to assess reproducibility.[14]
- Data Analysis:
 - The instrument software will calculate the Z-average mean hydrodynamic diameter and the Polydispersity Index (PDI) using the cumulants analysis.
 - Examine the size distribution report to identify the presence of multiple populations.





Workflow for Dynamic Light Scattering (DLS) analysis of LNPs.

Nanoparticle Tracking Analysis (NTA)

NTA visualizes and tracks the Brownian motion of individual nanoparticles in real-time through a laser-illuminated microscope.[12] By tracking the movement of each particle, a high-resolution particle size distribution and concentration can be determined.[13]

Methodology

- Sample Preparation:
 - Dilute the LNP sample in an appropriate buffer to achieve the optimal particle concentration for the instrument (typically 10^7 to 10^9 particles/mL). This often requires a higher dilution factor than for DLS.
 - Ensure the diluent is filtered and degassed to minimize background scattering.

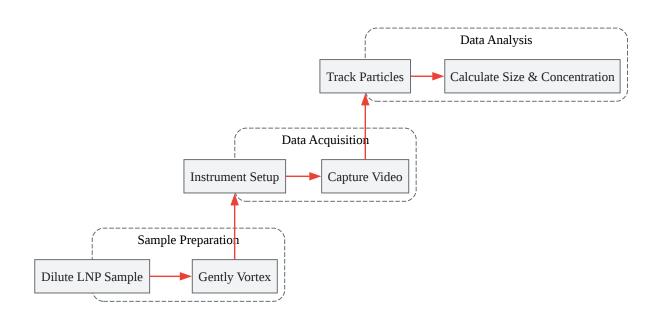
Methodological & Application





- Vortex the sample gently to ensure homogeneity.
- Instrument Setup:
 - Prime the sample chamber with the diluent to ensure no air bubbles are present.
 - Adjust the camera focus and detection threshold to clearly visualize the nanoparticles.
- Data Acquisition:
 - Inject the diluted LNP sample into the flow cell.
 - Capture a video of the particle movement for a defined period (e.g., 60 seconds). It is recommended to capture multiple videos at different locations within the sample chamber.
- Data Analysis:
 - The NTA software analyzes the video to track the trajectory of each particle.
 - The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each tracked particle.
 - The software generates a particle-by-particle size distribution and provides a concentration measurement.





Workflow for Nanoparticle Tracking Analysis (NTA) of LNPs.

Size Exclusion Chromatography (SEC)

SEC separates particles based on their size as they pass through a column packed with a porous stationary phase.[11] Larger particles elute first, as they are excluded from the pores, while smaller particles have a longer path and elute later.[15] When coupled with detectors like Multi-Angle Light Scattering (MALS), SEC can provide detailed information about size distribution and molecular weight.[11]

Methodology

- System Preparation:
 - Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved for all detectors.



• Sample Preparation:

- The LNP sample may not require dilution if the concentration is within the linear range of the detectors.
- \circ Filter the sample through a low-binding syringe filter (e.g., 0.22 μ m) to remove any large aggregates that could clog the column.

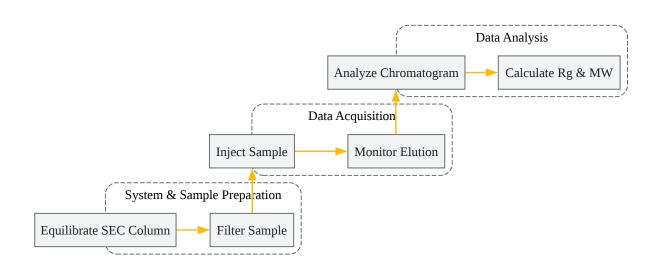
• Data Acquisition:

- Inject a defined volume of the LNP sample onto the column.
- Monitor the elution profile using UV, MALS, and refractive index (RI) detectors.

Data Analysis:

- The elution time provides information on the relative size of the particles.
- The MALS detector data is used to calculate the radius of gyration (Rg) and the molecular weight of the eluting particles.
- The peak shape and width in the chromatogram provide an indication of the polydispersity of the LNP sample.[11]

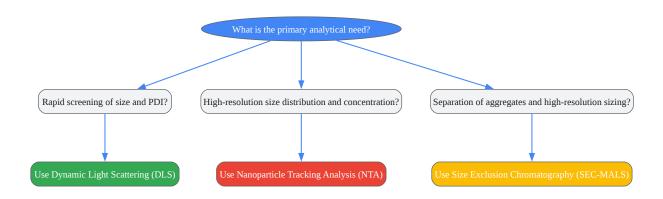




Workflow for Size Exclusion Chromatography (SEC) of LNPs.

Selecting the Appropriate Technique

The choice of characterization technique depends on the specific requirements of the analysis.





Decision tree for selecting an LNP characterization technique.

Conclusion

The characterization of lipid nanoparticle size and polydispersity is a critical aspect of the development and quality control of LNP-based therapeutics. Dynamic Light Scattering, Nanoparticle Tracking Analysis, and Size Exclusion Chromatography are powerful and often complementary techniques that provide essential information on these key quality attributes. The protocols and guidelines presented in this document offer a framework for the robust and reliable characterization of lipid nanoparticles. It is often beneficial to use a multi-technique approach to gain a comprehensive understanding of the LNP formulation.[3][16]

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